molecular formula C15H13N3OS B10806069 N'-[(2-methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide CAS No. 939987-17-4

N'-[(2-methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide

Cat. No.: B10806069
CAS No.: 939987-17-4
M. Wt: 283.4 g/mol
InChI Key: BXQCXQRAXFXMMD-CXUHLZMHSA-N
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Description

Preparation Methods

The synthesis of WAY-353173 involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with thiophene-2-carbohydrazide under specific conditions. The reaction typically occurs in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods for WAY-353173 are not widely documented, but laboratory-scale synthesis is well-established.

Chemical Reactions Analysis

WAY-353173 undergoes various chemical reactions, including:

Scientific Research Applications

WAY-353173 has several scientific research applications:

Mechanism of Action

WAY-353173 exerts its effects by binding to the CD4 D1 domain, which plays a crucial role in immune response modulation. This binding inhibits the interaction between CD4 and its ligands, thereby suppressing immune responses. The molecular targets and pathways involved in this mechanism are still under investigation, but it is believed to interfere with key signaling pathways in immune cells .

Comparison with Similar Compounds

WAY-353173 is unique due to its specific binding affinity to the CD4 D1 domain. Similar compounds include other nonpeptide organic ligands of CD4, such as N’-[(2-methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide derivatives. These compounds share structural similarities but differ in their binding affinities and specific applications .

Properties

CAS No.

939987-17-4

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C15H13N3OS/c1-10-12(11-5-2-3-6-13(11)17-10)9-16-18-15(19)14-7-4-8-20-14/h2-9,17H,1H3,(H,18,19)/b16-9+

InChI Key

BXQCXQRAXFXMMD-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC=CS3

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=CS3

solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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